An In-depth Technical Guide on the Structural Analysis and Characterization of (3-Chloropyridin-2-YL)methanamine
An In-depth Technical Guide on the Structural Analysis and Characterization of (3-Chloropyridin-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of (3-Chloropyridin-2-YL)methanamine. This chlorinated aminomethyl pyridine derivative serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details the physicochemical properties, predicted spectroscopic data, and standardized experimental protocols for the characterization of this compound.
Physicochemical Properties
The fundamental physicochemical properties of (3-Chloropyridin-2-YL)methanamine and its dihydrochloride salt have been compiled from established chemical databases. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2 | PubChem CID: 21280361[3] |
| Molecular Weight | 142.59 g/mol | PubChem CID: 21280361 |
| Monoisotopic Mass | 142.02977 Da | PubChem CID: 21280361[3] |
| IUPAC Name | (3-chloropyridin-2-yl)methanamine | PubChem CID: 21280361[3] |
| InChI | InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | PubChem CID: 21280361[3] |
| InChIKey | QPRZPKGMUJBNPY-UHFFFAOYSA-N | PubChem CID: 21280361[3] |
| SMILES | C1=CC(=C(N=C1)CN)Cl | PubChem CID: 21280361[3] |
| Predicted XlogP | 0.4 | PubChem CID: 21280361[3] |
| CAS Number | 342816-31-3 (dihydrochloride) | PubChem CID: 22464502[4] |
| Molecular Weight (Dihydrochloride) | 215.5 g/mol | PubChem CID: 22464502[4] |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for (3-Chloropyridin-2-YL)methanamine, the following data is based on computational predictions and analysis of similar structures. These tables provide an expected spectroscopic profile for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.30 | dd | 1H | H-6 (Pyridine) |
| ~7.65 | dd | 1H | H-4 (Pyridine) |
| ~7.20 | dd | 1H | H-5 (Pyridine) |
| ~4.00 | s | 2H | -CH₂- |
| ~1.60 | br s | 2H | -NH₂ |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~123 | C-5 (Pyridine) |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
Table 2.3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1570, 1450 | Strong | C=C and C=N ring stretching |
| 1320-1280 | Medium | C-N stretch (aromatic amine) |
| ~1100 | Strong | C-Cl stretch |
| 850-750 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 2.4: Predicted Mass Spectrometry Data Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 142/144 | High | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |
| 125 | Medium | [M-NH₃]⁺ |
| 107 | Medium | [M-Cl]⁺ |
| 78 | High | [C₅H₄N]⁺ (Pyridyl fragment) |
Experimental Protocols
The following are detailed, standardized protocols for the structural characterization of (3-Chloropyridin-2-YL)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of (3-Chloropyridin-2-YL)methanamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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¹H NMR Acquisition:
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Acquire the spectrum using a standard single-pulse experiment.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
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Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
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Employ a sufficient number of scans and an appropriate relaxation delay (d1) to ensure all carbon signals are observed.[4]
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
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Perform baseline correction and integrate the signals in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of (3-Chloropyridin-2-YL)methanamine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Press the mixture into a transparent pellet using a hydraulic press.
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Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Record a background spectrum of the empty sample holder.
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Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Analysis:
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The background spectrum is automatically subtracted from the sample spectrum.
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Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Introduction: Introduce a dilute solution of (3-Chloropyridin-2-YL)methanamine in a suitable volatile solvent (e.g., methanol, acetonitrile) into the ion source. This can be done via direct infusion or through a gas or liquid chromatography system.
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Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.
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Mass Analysis: Scan the mass analyzer over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
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Data Interpretation:
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Identify the molecular ion peak ([M]⁺).
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Analyze the fragmentation pattern to deduce the structure of the fragments.
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Examine the isotopic distribution pattern to confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).
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Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized organic compound such as (3-Chloropyridin-2-YL)methanamine.
